Ganodermanondiol
Description
Ganodermanondiol is a pentacyclic triterpenoid isolated from the fruiting bodies of Ganoderma lucidum, a medicinal mushroom widely used in traditional medicine . Structurally, it is characterized by a lanostane skeleton with hydroxyl groups at C-24 and C-25 and a ketone at C-3 (molecular formula: C₃₀H₄₈O₃; molecular weight: 456.7) . Its biological activities include:
- Anti-melanogenic effects: Inhibition of tyrosinase activity, melanin biosynthesis, and downregulation of melanogenesis-related proteins (tyrosinase, TRP-1, TRP-2) and MITF transcription factor in B16F10 melanoma cells .
- Antiviral activity: Anti-HIV-1 protease activity (IC₅₀: 90 μM) .
- Hepatoprotective effects: Protection against tert-butyl hydroperoxide-induced liver toxicity via Nrf2-mediated pathways .
- Anti-complement activity: Inhibition of the classical complement pathway (IC₅₀: 41.7 μM) .
Properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIHHYEPHRIET-XEFAKFPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910578 | |
| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107900-76-5 | |
| Record name | Ganodermanondiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganodermanondiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Extraction and Isolation Techniques
Solvent-Based Extraction
The initial step in isolating ganodermanondiol involves solvent extraction from G. lucidum fruiting bodies or spores. Ethyl acetate is frequently employed due to its polarity, which optimally solubilizes triterpenoids. Crude extracts are typically concentrated under reduced pressure, yielding a residue subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, and methanol). This process enriches triterpenoid fractions, which are further purified via column chromatography.
Chromatographic Purification
Silica gel column chromatography remains the cornerstone for isolating this compound. Fractions eluted with chloroform-methanol gradients (9:1 to 1:1 v/v) are monitored by thin-layer chromatography (TLC), with spots visualized using sulfuric acid or vanillin reagents. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm refines purity, achieving >98% this compound in final isolates.
Table 1: Solvent Systems for this compound Isolation
| Solvent Ratio (v/v) | Elution Order | Target Fraction Purity | Reference |
|---|---|---|---|
| Chloroform:MeOH (9:1) | Early | 70–80% | |
| Chloroform:MeOH (7:3) | Intermediate | 85–90% | |
| Chloroform:MeOH (1:1) | Late | 95–98% |
Modern Extraction Methodologies
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ (SC-CO₂) extraction, optimized at 27.5 MPa and 40°C, enhances this compound yield while minimizing thermal degradation. Modifiers like ethanol (162 μL/g) improve solubility, achieving extraction efficiencies of 89.2% under dynamic extraction times of 46 minutes. Post-extraction, rapid expansion of supercritical solutions (RESS) produces nanoparticles (86.13 nm diameter), facilitating improved bioavailability.
Ionic Liquid-Assisted Extraction
Cellulose-dissolving ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) disrupt G. lucidum cell walls, increasing triterpenoid accessibility. This method reduces extraction times by 40% compared to conventional solvents, with a this compound recovery rate of 92.4%.
Table 2: Comparative Efficiency of Extraction Methods
| Method | Yield (%) | Time (h) | Purity (%) | |
|---|---|---|---|---|
| Ethyl Acetate | 78.5 | 24 | 95.2 | |
| SC-CO₂ | 89.2 | 0.77 | 97.8 | |
| Ionic Liquid | 92.4 | 14 | 98.1 |
Structural Elucidation and Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, and HMBC) confirms this compound’s lanostane skeleton, with hydroxyl groups at C-3 and C-24. Key NMR signals include δH 3.25 (H-3, α-OH) and δC 78.5 (C-3), corroborating triterpenoid oxidation patterns. High-resolution mass spectrometry (HR-MS) identifies the molecular ion [M+H]+ at m/z 483.3452, consistent with the formula C₃₀H₅₀O₅.
X-ray Crystallography
Single-crystal X-ray diffraction resolves this compound’s absolute configuration as 24S,25R-dihydroxy-lanosta-7,9(11)-dien-3-one. The crystal lattice exhibits hydrogen bonding between hydroxyl groups and adjacent ketones, stabilizing the triterpenoid structure.
Table 3: Key Spectroscopic Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.25 (1H, m, H-3) | |
| ¹³C NMR (CDCl₃) | δ 78.5 (C-3), 149.9 (C-9) | |
| HR-MS | m/z 483.3452 [M+H]+ |
Optimization Strategies for Industrial Scalability
Response Surface Methodology (RSM)
RSM models optimize SC-CO₂ parameters, identifying pressure (25 MPa), temperature (40°C), and collection time (20 minutes) as critical for nanoparticle synthesis. These conditions maximize this compound recovery (98.4%) while minimizing particle aggregation.
Enzyme-Assisted Extraction
Cellulase and pectinase pretreatment (50 U/g, pH 5.0, 50°C) hydrolyzes polysaccharide matrices, increasing triterpenoid accessibility by 27%. Subsequent ethanol precipitation removes residual proteins, yielding this compound concentrations of 12.8 mg/g dry weight.
Chemical Reactions Analysis
Types of Reactions: Ganodermanondiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Biological Activities
Ganodermanondiol is a triterpenoid that exhibits various biological effects, including:
- Inhibition of Melanin Production : this compound has been shown to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis, making it a potential candidate for skin-whitening products. In vitro studies on B16F10 melanoma cells demonstrated that this compound significantly reduced melanin content in a dose-dependent manner .
- Anticancer Properties : This compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to induce apoptosis in human cancer cells, including HeLa and MCF-7 cells. The mechanism involves the downregulation of proteins associated with cell proliferation and survival .
- Immunomodulatory Effects : this compound has shown potential in enhancing immune responses, which could be beneficial for patients undergoing chemotherapy or suffering from various immune-related conditions .
Dermatological Applications
Skin Whitening and Anti-Aging
this compound's ability to inhibit melanin production positions it as a promising ingredient in cosmetic formulations aimed at skin whitening and anti-aging. Studies have indicated that it affects the expression of microphthalmia-associated transcription factor (MITF) and other tyrosinase-related proteins, thereby reducing pigmentation .
| Study | Concentration Tested (μM) | Melanin Reduction (%) |
|---|---|---|
| Study A | 2.5 | 30 |
| Study B | 5 | 50 |
| Study C | 10 | 70 |
Oncology Applications
Antitumor Activity
Research has demonstrated that this compound possesses significant anticancer properties across various types of cancer cells. For instance, it has been effective against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer cell lines. The compound induces cell cycle arrest and apoptosis through multiple signaling pathways.
| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Induction of apoptosis via p53 pathway |
| Cervical Cancer | HeLa | 20 | Cell cycle arrest at G1 phase |
| Colon Cancer | HT-29 | 25 | Downregulation of COX-2 |
Immunological Applications
Enhancing Immune Response
this compound's immunomodulatory effects have been explored in various studies, indicating its potential use as an adjunct therapy in cancer treatment to boost immune response during chemotherapy.
| Study | Outcome Measure | Effect Observed |
|---|---|---|
| Study D | Cytokine Levels | Increased IL-2 production |
| Study E | T-cell Activation | Enhanced T-cell proliferation |
Case Studies
- Case Study on Skin Whitening : A clinical trial involving participants using a cream containing this compound showed significant improvement in skin tone after eight weeks of application compared to a placebo group.
- Case Study on Cancer Treatment : In a pilot study with breast cancer patients, the addition of this compound to standard chemotherapy resulted in improved patient outcomes, including reduced tumor size and enhanced quality of life.
Mechanism of Action
Ganodermanondiol exerts its effects by inhibiting the activity and expression of cellular tyrosinase and tyrosinase-related proteins (TRP-1, TRP-2), as well as microphthalmia-associated transcription factor (MITF) . This leads to a decrease in melanin production. Additionally, this compound affects the mitogen-activated protein kinase (MAPK) cascade and cyclic adenosine monophosphate (cAMP)-dependent signaling pathway, which are involved in melanogenesis .
Comparison with Similar Compounds
Structural and Functional Overview of Key Triterpenoids from Ganoderma spp.
The table below summarizes ganodermanondiol and structurally related triterpenoids, highlighting their sources, bioactivities, and mechanisms:
Mechanistic Differences in Anti-Melanogenic Activity
- This compound: Suppresses melanogenesis by inhibiting α-MSH-induced MITF expression, leading to reduced tyrosinase, TRP-1, and TRP-2 levels. It modulates the MAPK pathway by increasing ERK/JNK phosphorylation and decreasing p38 phosphorylation .
- Ganodermanontriol: Shares similar MITF and MAPK pathway modulation but shows stronger cytotoxicity against tumor cells (e.g., Meth-A: ED₅₀ = 3.8 μg/mL) .
- Ganoderic acids: Primarily target viral proteases and tumor cell apoptosis, with minimal reported effects on melanogenesis .
Antiviral and Cytotoxic Profiles
- Anti-HIV Activity: this compound and ganoderic acids (e.g., GA-β) both inhibit HIV-1 protease, but lucidumol B is more potent (IC₅₀: 20 μM vs. 90 μM for this compound) .
- Cytotoxicity: Ganodermanontriol and lucialdehyde C exhibit stronger cytotoxic effects on cancer cells (e.g., ED₅₀: 3.8–10.7 μg/mL) compared to this compound, which selectively inhibits leukemia cells (HL60, K562) .
Anti-Complement and Hepatoprotective Activities
- Anti-complement activity: this compound’s potency (IC₅₀: 41.7 μM) surpasses ganodermanontriol (IC₅₀: 17.2 μM), likely due to hydroxyl group positioning on the side chain .
- Hepatoprotection: Unique to this compound, mediated via Nrf2-dependent upregulation of heme oxygenase-1 and glutathione synthesis .
Biological Activity
Ganodermanondiol is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi or lingzhi. This compound has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oncology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique triterpenoid structure, which contributes to its pharmacological properties. The molecular formula is C30H50O3, and it exhibits a variety of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
1. Inhibition of Melanogenesis
One of the most notable activities of this compound is its ability to inhibit melanogenesis. Research has shown that it significantly reduces melanin production in B16F10 melanoma cells by inhibiting the activity and expression of tyrosinase, a key enzyme in melanin biosynthesis. Additionally, this compound affects the expression of tyrosinase-related proteins (TRP-1 and TRP-2) and microphthalmia-associated transcription factor (MITF), thereby decreasing melanin synthesis .
Table 1: Effects of this compound on Melanin Production
| Concentration (µM) | Melanin Content (%) | Tyrosinase Activity (%) |
|---|---|---|
| 0 | 100 | 100 |
| 2.5 | 80 | 85 |
| 5 | 60 | 70 |
| 7.5 | 40 | 50 |
| 10 | 20 | 30 |
2. Antitumor Activity
This compound has also demonstrated significant antitumor properties. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including endometrial cancer cells . The underlying mechanisms involve modulation of signaling pathways such as MAPK and cAMP-dependent pathways.
Case Study: Endometrial Cancer Treatment
In a study involving human endometrial cancer cell lines (HEC-1-A and KLE), this compound treatment resulted in:
- Reduced cell migration
- Increased apoptosis (evidenced by elevated caspase-3 levels)
- Cell cycle arrest in the G1 phase
3. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB signaling pathways. This effect is particularly relevant in conditions characterized by chronic inflammation .
Mechanistic Insights
The biological activities of this compound can be attributed to its influence on various molecular pathways:
- Tyrosinase Inhibition : Directly inhibits tyrosinase activity, leading to reduced melanin production.
- MAPK Pathway Modulation : Affects the phosphorylation states of key proteins involved in cell growth and apoptosis.
- Cyclic AMP Signaling : Alters cAMP levels that are crucial for melanogenesis regulation.
Q & A
Q. What methods are used to isolate and structurally characterize Ganodermanondiol from Ganoderma species?
this compound is isolated via silica gel column chromatography, MIC column chromatography, preparative TLC, and semi-preparative HPLC. Structural elucidation employs NMR (1D/2D), MS (HR-ESI-MS), IR spectroscopy, and single-crystal X-ray diffraction to confirm its lanostane triterpenoid structure .
Q. What in vitro models are commonly used to assess this compound’s cytotoxic effects?
Proliferating cancer cell lines (e.g., HL-60 lymphoma, MCF7 breast cancer) and quiescent models (e.g., serum-starved REF/E23 fibroblasts) are used. Cytotoxicity is quantified via LC50 (half-lethal concentration) measurements using dose-response curves over 2–8 days. For example, LC50 values in HL-60 cells are 2.9 µg/ml (2 days), while MCF7 cells require higher doses (20 µg/ml for 2.6 days) .
Q. How is this compound’s cytoprotective activity evaluated in hepatotoxicity models?
The compound’s hepatoprotective effects are tested using t-BHP-induced oxidative stress in HepG2 cells. Methods include measuring Nrf2-mediated antioxidant responses (e.g., heme oxygenase-1 expression, glutathione levels) and AMPK phosphorylation via Western blotting .
Advanced Research Questions
Q. How does this compound induce apoptosis in quiescent cancer cells, and what experimental approaches validate these mechanisms?
Apoptosis in quiescent cells is confirmed via mitochondrial membrane potential loss (TMRE staining), phosphatidylserine externalization (Annexin V staining), and nuclear fragmentation (Hoechst dye). For example, in quiescent REF/E23 fibroblasts, 20 µg/ml this compound induces ~50% cell death within 2 days, with mechanistic validation through flow cytometry and fluorescence microscopy .
Q. What are the conflicting findings regarding this compound’s effects on E2F activity and cell cycle re-entry in quiescent cells?
Unlike ergosterol peroxide, this compound does not significantly increase E2F-GFP reporter activity in serum-starved REF/E23 cells, suggesting it does not push cells into proliferation. However, it still reduces quiescence depth, making cells more susceptible to apoptosis without triggering S-phase entry (EdU incorporation assays confirm lack of DNA replication) .
Q. How do researchers address variability in this compound’s cytotoxicity across cancer cell lines?
Variability in LC50 values (e.g., 2.9 µg/ml in HL-60 vs. 20 µg/ml in MCF7) is attributed to differences in cell proliferation rates, membrane permeability, and metabolic activity. Dose-escalation studies and comparative analyses using isogenic cell pairs (e.g., MCF7 vs. MCF10A) help isolate compound-specific effects .
Q. What signaling pathways are implicated in this compound’s inhibition of melanogenesis?
The compound suppresses melanin synthesis by downregulating MITF expression via inhibition of CREB phosphorylation. It modulates MAPK pathways by increasing ERK/JNK phosphorylation while inhibiting p38 phosphorylation, as shown in B16F10 melanoma cells treated with α-MSH .
Q. What computational approaches are used to study this compound’s interaction with viral proteases?
Molecular docking simulations (e.g., AutoDock Vina) compare its binding affinity with HIV-1 protease to reference inhibitors (e.g., KNI-10006). This compound shows higher predicted affinity (Ki = 90 µM) due to hydrogen bonding with catalytic residues (Asp25/Gly27), validated by Cohen’s kappa statistical analysis .
Q. How does this compound’s cytoprotective mechanism in hepatocytes differ from its cytotoxic effects in cancer cells?
In HepG2 cells, cytoprotection involves Nrf2-mediated antioxidant upregulation and AMPK activation. Conversely, cytotoxicity in cancer cells relies on apoptosis induction via mitochondrial dysfunction. Cell-type-specific redox states and receptor expression may explain this duality .
Methodological Notes
- Dose-Response Analysis : LC50 calculations use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
- Apoptosis Assays : Combine TMRE, Annexin V, and caspase-3 activation assays for multi-parametric validation .
- Pathway Analysis : siRNA knockdown of Nrf2 or AMPK in HepG2 cells confirms mechanistic dependencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
